N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and benzofuro[3,2-d]pyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the benzofuro[3,2-d]pyrimidine core.
Acylation: reactions to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor binding: Modulating the activity of receptors on cell surfaces.
Signal transduction: Interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHUAHDGLRPWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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